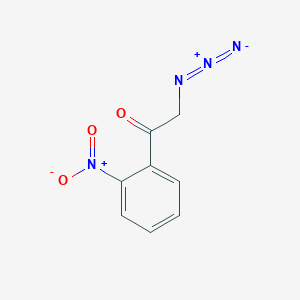

2-Azido-2'-nitroacetophenone

Description

Foundational Significance of Azido (B1232118) Functionality in Chemical Transformations

The azido group (N₃) is a cornerstone of modern synthetic chemistry due to its diverse reactivity. kit.edu It can act as a nucleophile, an electrophile, or a radical acceptor, participating in a multitude of reactions. kit.edu One of its most prominent roles is as a precursor to amines through reduction, often achieved via hydrogenolysis or the Staudinger reaction. nih.govwikipedia.org This transformation provides a reliable method for introducing a protected amino group into a molecule. wikipedia.org

Furthermore, the azide (B81097) group's ability to release dinitrogen (N₂) gas, a thermodynamically stable molecule, drives many of its characteristic reactions. nih.gov This includes the Curtius rearrangement and the generation of highly reactive nitrene intermediates upon thermal or photochemical decomposition. nih.govwikipedia.org Organic azides are also key participants in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry" used to form stable triazole rings. wikipedia.orgwikipedia.org The polar nature of the azido group, with its distinct resonance structures, contributes to its unique reactivity profile. nih.gov

The versatility of the azido group is further demonstrated by its role in the synthesis of a wide range of nitrogen-containing heterocycles, such as tetrazoles, pyridines, and isoquinolines. nih.gov This broad reactivity makes organic azides indispensable tools at the interface of chemistry, biology, and materials science. kit.edu

Strategic Utility of Nitroacetophenone Derivatives as Precursors in Organic Synthesis

Nitroacetophenone derivatives are valuable precursors in organic synthesis, primarily due to the reactivity imparted by the nitro group and the acetophenone (B1666503) moiety. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the acetyl group. cymitquimica.com For instance, in electrophilic aromatic substitution reactions, the nitro group typically directs incoming substituents to the meta position.

A key transformation of nitroacetophenones is the reduction of the nitro group to an amino group, providing a pathway to synthesize various substituted anilines and other nitrogen-containing compounds. d-nb.info This reduction can be achieved using various reagents, including hydrogen gas with a catalyst.

The ketone functionality of nitroacetophenones allows for a range of reactions, such as condensations with aldehydes to form chalcones, which are precursors to flavonoids and other biologically active molecules. mdpi.comresearchgate.net The presence of both the nitro and ketone groups makes these compounds versatile building blocks for constructing more complex molecular architectures, finding applications in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com For example, 4'-nitroacetophenone (B150658) is a known intermediate in the synthesis of chloramphenicol (B1208) and has been used to create derivatives with potential anti-trypanosomal and α-glucosidase inhibitory activities. medchemexpress.com Similarly, 2'-nitroacetophenone (B117912) is a significant intermediate in various organic syntheses. chemicalbook.comorgsyn.org

Positioning of 2-Azido-2'-nitroacetophenone within the Landscape of Advanced Synthetic Intermediates

This compound emerges as a specialized and advanced synthetic intermediate, combining the rich chemical functionalities of both α-azido ketones and nitroacetophenones. This trifunctional molecule, possessing an azide, a ketone, and a nitro-substituted aromatic ring, offers a unique platform for the synthesis of complex nitrogen-containing heterocyclic compounds.

The synthesis of this compound can be achieved from 2-bromo-2'-nitroacetophenone (B32119) through a substitution reaction with sodium azide. arkat-usa.org This positions the highly reactive azido group alpha to the carbonyl, creating an α-azido ketone. The presence of the nitro group on the phenyl ring further modulates the electronic properties and reactivity of the molecule.

This compound serves as a precursor for constructing intricate molecular frameworks. For instance, it has been utilized in the synthesis of complex oxazole (B20620) derivatives. arkat-usa.org The dual reactivity of the α-azido ketone moiety allows for transformations such as cyclizations and rearrangements, while the nitro group can be subsequently modified, for example, by reduction to an amine, to introduce further diversity into the target molecule. nih.govarkat-usa.org The combination of these reactive sites in a single molecule makes this compound a powerful tool for medicinal chemistry and the development of novel organic materials.

Data Tables

Table 1: Properties of 2-Nitroacetophenone

| Property | Value | Reference |

|---|---|---|

| CAS Number | 577-59-3 | chemicalbook.com |

| Molecular Formula | C₈H₇NO₃ | chemicalbook.com |

| Molecular Weight | 165.15 g/mol | chemicalbook.com |

| Appearance | Yellow-green liquid or crystals | chemicalbook.com |

| Melting Point | 76-78 °C | chemicalbook.com |

| Boiling Point | 202 °C | chemicalbook.com |

| Solubility | Soluble in alcohol, ether, and chloroform; slightly soluble in water | chemicalbook.com |

Table 2: Synthesis of 2-Azido-1-(2-nitrophenyl)ethanone (this compound)

| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |

|---|

Table 3: Spectroscopic Data for 2-Azido-1-(2-nitrophenyl)ethanone

| Spectroscopy Type | Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.24 (d, J=8.2Hz, 1H), 7.93 (t, J=7.6Hz, 1H), 7.81 (m, 2H), 4.67 (s, 2H) | arkat-usa.org |

| ¹³C NMR (400 MHz, DMSO-d₆) | δ 197.65, 145.94, 135.18, 133.97, 132.47, 128.67, 124.87, 57.18 | arkat-usa.org |

| Mass Spectrometry (MS) | calcd for C₈H₆N₄NaO₃ [M+Na] 229.0338, found 229.0330 | arkat-usa.org |

Structure

3D Structure

Properties

Molecular Formula |

C8H6N4O3 |

|---|---|

Molecular Weight |

206.16 g/mol |

IUPAC Name |

2-azido-1-(2-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H6N4O3/c9-11-10-5-8(13)6-3-1-2-4-7(6)12(14)15/h1-4H,5H2 |

InChI Key |

RIHMTWZEHXABJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN=[N+]=[N-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azido 2 Nitroacetophenone

Direct Azidation Strategies for Acetophenone (B1666503) Derivatives

The introduction of an azide (B81097) group onto the α-carbon of acetophenone derivatives is a key transformation in the synthesis of 2-Azido-2'-nitroacetophenone. This is typically accomplished through nucleophilic substitution reactions.

Nucleophilic Substitution Approaches for α-Azidation

The most common and well-established method for the α-azidation of ketones involves a two-step sequence: α-halogenation followed by nucleophilic displacement with an azide salt.

The synthesis of this compound is effectively carried out starting from its precursor, 2'-nitroacetophenone (B117912). The first step in this sequence is the selective bromination of the α-carbon of 2'-nitroacetophenone to yield 2-Bromo-2'-nitroacetophenone (B32119). This intermediate is then subjected to a nucleophilic substitution reaction with an azide source to afford the final product.

While a specific detailed protocol for the direct conversion of 2-Bromo-2'-nitroacetophenone to this compound is not extensively documented in readily available literature, the general procedure for the azidation of α-bromoacetophenones is well-established. This typically involves reacting the α-bromo ketone with a molar excess of an azide salt, such as sodium azide, in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The reaction is often carried out at room temperature or with gentle heating to facilitate the substitution.

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the desired this compound can be isolated and purified using standard laboratory procedures, including extraction and crystallization.

The introduction of the azide group at the α-position of 2-Bromo-2'-nitroacetophenone proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgyoutube.comopenstax.org In this concerted process, the azide ion (N₃⁻), acting as the nucleophile, attacks the electrophilic α-carbon from the side opposite to the bromine atom (the leaving group). youtube.com

The rate of this SN2 reaction is dependent on the concentration of both the substrate (2-Bromo-2'-nitroacetophenone) and the nucleophile (azide ion). wikipedia.orgyoutube.comopenstax.orgyoutube.com The reaction proceeds through a high-energy transition state where the new carbon-azide bond is partially formed, and the carbon-bromine bond is partially broken. The presence of the electron-withdrawing nitro group on the aromatic ring can influence the electrophilicity of the α-carbon, potentially affecting the reaction rate. The reaction is typically favored in polar aprotic solvents, which can solvate the cation of the azide salt without strongly solvating the azide anion, thus preserving its nucleophilicity.

Sodium azide (NaN₃) is the most commonly employed azide source for the nucleophilic displacement of α-haloketones due to its availability, affordability, and good nucleophilicity. nih.gov The efficiency of the conversion of 2-Bromo-2'-nitroacetophenone to this compound is influenced by several factors related to the azide source.

The solubility of sodium azide in the reaction solvent is a critical parameter. Solvents like DMF and DMSO are often used as they can dissolve a sufficient concentration of the azide salt to drive the reaction forward. The concentration of the azide ion directly impacts the reaction rate, as dictated by the second-order kinetics of the SN2 mechanism. youtube.com Using a molar excess of sodium azide can help to ensure the complete conversion of the starting material. The purity of the sodium azide is also important, as impurities can potentially lead to side reactions and lower yields.

Exploration of Alternative Azidation Pathways for α-Azido Ketones

While the halogenation-azidation sequence is the most prevalent method, other pathways for the synthesis of α-azido ketones have been explored. One such alternative involves the direct azidation of aliphatic carbons, a process that has been demonstrated in enzymatic systems. For instance, the iron-dependent halogenase SyrB2 has been shown to catalyze not only halogenation but also nitration and azidation reactions on unactivated aliphatic carbons. nih.gov However, the application of such enzymatic methods for the specific synthesis of this compound has not been reported and would require significant research and development.

Precursor Synthesis: Comprehensive Approaches to 2'-Nitroacetophenone

The synthesis of the crucial precursor, 2'-nitroacetophenone, can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency.

Two primary methods for the synthesis of 2'-nitroacetophenone are the oxidation of 2-nitroethylbenzene and the nitration of acetophenone. chemicalbook.comorgsyn.org

A detailed procedure for the nitration of acetophenone involves the slow addition of acetophenone to a cooled mixture of concentrated sulfuric acid and nitric acid. chemicalbook.com The reaction temperature is carefully controlled to remain at or below 0°C during the addition of the nitrating mixture. orgsyn.org After the reaction is complete, the mixture is poured onto ice, and the solid product is collected by filtration and purified by recrystallization. This method can provide a high yield of the desired m-nitroacetophenone due to the directing effect of the acetyl group. To obtain the o-nitro isomer, separation from the product mixture is necessary. orgsyn.org

Another effective method is the oxidation of 2-nitroethylbenzene. chemicalbook.comscispace.comgoogle.com This can be carried out using various oxidizing agents. One reported procedure involves the air oxidation of 2-nitroethylbenzene in the presence of a catalyst, such as cobalt stearate, at elevated temperatures and pressures. chemicalbook.com The reaction is controlled by monitoring the ketone content, and upon completion, the product is isolated and purified. scispace.comgoogle.com

An alternative approach to 2'-nitroacetophenone involves the reaction of o-nitrobenzoyl chloride with a malonic ester derivative, followed by decarboxylation. orgsyn.org This multi-step synthesis can also provide good yields of the target precursor.

Table 1: Synthetic Methodologies for 2'-Nitroacetophenone

| Method | Starting Material | Reagents | Key Conditions | Yield | Reference |

| Nitration | Acetophenone | Conc. H₂SO₄, Conc. HNO₃ | -15°C to 0°C | High (mixture of isomers) | chemicalbook.comorgsyn.org |

| Oxidation | 2-Nitroethylbenzene | Air, Cobalt Stearate | 130-140°C, 0.3-0.8 MPa | ~85% | chemicalbook.comgoogle.com |

| From o-nitrobenzoyl chloride | o-Nitrobenzoyl chloride | Diethyl malonate, Mg, Ethanol | Reflux, followed by decarboxylation | 82-83% | orgsyn.org |

Selective Nitration of Acetophenone

The direct nitration of acetophenone is a classic example of an electrophilic aromatic substitution reaction. nih.gov Typically carried out with a nitrating mixture of concentrated nitric and sulfuric acids, this method faces significant challenges in achieving the desired ortho-substitution product, 2'-nitroacetophenone. nih.govchemicalbook.com

The primary challenge in the synthesis of 2'-nitroacetophenone via direct nitration lies in controlling the regioselectivity. The acetyl group (-COCH₃) on the acetophenone molecule is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack. nih.gov Consequently, it directs incoming electrophiles, such as the nitronium ion (NO₂⁺), predominantly to the meta-position. nih.govacs.org This electronic effect makes the meta-position more favorable for substitution, resulting in m-nitroacetophenone being the major product under standard nitration conditions. nih.gov The formation of ortho- and para-nitroacetophenone occurs in minor amounts due to a combination of steric hindrance at the ortho position and the strong deactivating nature of the acetyl group. nih.gov The difficulty in controlling this regioselectivity makes the isolation of pure 2'-nitroacetophenone from the product mixture challenging. organic-chemistry.org

To overcome the inherent preference for meta-nitration, specific and controlled reaction conditions must be employed to enhance the yield of the ortho-isomer. Research has demonstrated that manipulating temperature and reagent composition can significantly influence the product distribution. One effective method involves the slow addition of acetophenone to a pre-cooled nitrating mixture at very low temperatures. nih.gov

A specific protocol details adding acetophenone to a mixture of concentrated sulfuric acid and nitric acid (in a 1:7 volume ratio) maintained at -15°C. nih.gov The subsequent addition of calcium silicate (B1173343) powder to this reaction mixture has been shown to produce 2'-nitroacetophenone in high yield and purity. nih.gov Stirring the mixture overnight at this low temperature, followed by quenching with ice water and filtration, yields the desired product. nih.gov Another approach to achieve ortho-selectivity involves a multi-step process where the carbonyl group of acetophenone is first converted into an oxime. organic-chemistry.org This modification alters the directing effect, allowing for a palladium-catalyzed mononitration at the ortho-position. organic-chemistry.org The oxime is then hydrolyzed back to the ketone to yield the final 2'-nitroacetophenone. organic-chemistry.org

| Method | Reagents | Temperature | Key Feature | Yield | Purity | Reference |

| Low-Temp Nitration | Acetophenone, H₂SO₄, HNO₃, Calcium Silicate | -15°C | Slow addition to pre-cooled acid; use of calcium silicate | 97% | 99.8% | nih.gov |

| Oxime-Directed Nitration | Acetophenone (as oxime), Pd catalyst, Oxidant, Nitrating agent | Not specified | Carbonyl group protection/modification to direct nitration | Not specified | Not specified | organic-chemistry.org |

Oxidative Pathways from o-Nitroethylbenzene

An alternative and often preferred industrial route to 2'-nitroacetophenone avoids the regioselectivity issues of direct nitration by starting with o-nitroethylbenzene. organic-chemistry.orgnih.govup.ac.za This method involves the selective oxidation of the ethyl group's benzylic carbon to a ketone. Various oxidative methods have been developed for this transformation, including chemical oxidation and, more commonly, catalytic oxidation using molecular oxygen or air. up.ac.zanih.gov

Catalytic oxidation is an efficient method for converting o-nitroethylbenzene to 2'-nitroacetophenone. These methods are advantageous as they often use inexpensive oxidants like air or pure oxygen and can be highly selective under optimized conditions. nih.gov

One established process involves the use of air as the oxidant in the presence of decanoic acid and an initiator such as azobisisobutyronitrile. nih.gov Another widely used method employs oxygen gas with a cobalt-based catalyst, like cobalt stearate. nih.gov The reaction is typically performed in an oxidation reactor under pressure. nih.gov More advanced techniques include biomimetic-catalysis, which utilizes metalloporphyrin complexes (e.g., iron, manganese, or cobalt porphyrins) as catalysts to facilitate the oxidation with molecular oxygen. nih.gov These biomimetic systems can offer high purity and good yields under specific temperature profiles. nih.gov While less common due to reagent costs and waste generation, chemical oxidants like potassium permanganate (B83412) have also been used for this conversion. up.ac.za

The efficiency and yield of the oxidation of o-nitroethylbenzene are highly dependent on key process parameters, including temperature, pressure, reaction time, and catalyst concentration. For air oxidation with an azobisisobutyronitrile initiator, the reaction is controlled at 120-130°C under a pressure of 0.3-0.8 MPa. nih.gov

| Catalyst System | Oxidant | Temperature | Pressure | Reaction Time | Yield | Reference |

| Azobisisobutyronitrile / Decanoic Acid | Air | 120-130°C | 0.3-0.8 MPa | Not specified | Not specified | nih.gov |

| Cobalt Stearate | Oxygen | 130-140°C | 0.3-0.8 MPa | 18-20 hours | 85.5% | nih.gov |

| Metalloporphyrins (Biomimetic) | Oxygen | 80-130°C (after initiation at 150-200°C) | Atmospheric (flow) | 10-18 hours | 39.8-53.6% | nih.gov |

Optimization of Synthetic Conditions for this compound

The synthesis of the final target compound, this compound, is achieved from the 2'-nitroacetophenone intermediate. The traditional and effective method for preparing α-azido ketones involves the nucleophilic substitution of a corresponding α-halo ketone. nih.govnih.gov This process typically occurs in two steps: alpha-halogenation of the ketone followed by reaction with an azide salt.

The synthesis can be performed as a one-pot reaction. Starting with 2'-nitroacetophenone, an alpha-bromination can be carried out using a reagent like N-bromosuccinimide (NBS) with an acid catalyst such as p-toluenesulfonic acid in a suitable solvent like acetonitrile. nih.gov After the starting material is consumed, as monitored by techniques like Thin-Layer Chromatography (TLC), sodium azide is added to the reaction mixture. nih.gov The azide ion (N₃⁻) acts as a nucleophile, displacing the bromide ion at the alpha-carbon to form the desired this compound. nih.gov

Optimization of this nucleophilic substitution step focuses on several factors. The reaction conditions are generally mild, and the procedure often gives excellent yields, particularly for phenacyl halide substrates. nih.govnih.gov Key parameters for optimization include the choice of solvent, reaction temperature, and reaction time. The use of polar aprotic solvents can facilitate the substitution reaction. The reaction is typically stirred for a few hours at room temperature after the addition of sodium azide. nih.gov The efficiency of the reaction is high, with a reported yield of 70% for the synthesis of the analogous compound, 2-azido-1-(4-nitrophenyl)ethanone, using this one-pot method. nih.gov Purification is commonly achieved by column chromatography. nih.gov

Solvent System Effects on Reaction Yield and Purity

The choice of solvent is a pivotal factor in the synthesis of this compound from its precursor, 2-bromo-2'-nitroacetophenone, via nucleophilic substitution with an azide salt, typically sodium azide. The solvent not only dissolves the reactants but also influences the reaction rate and the profile of impurities. A range of solvents are typically employed for such reactions, with their polarity playing a key role in the reaction outcome.

Polar aprotic solvents are generally favored for this type of reaction as they can solvate the cation of the azide salt, thereby increasing the nucleophilicity of the azide anion. Commonly investigated solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile.

Research Findings:

Studies on analogous α-azido ketone syntheses have demonstrated a clear correlation between the solvent system and the reaction's efficiency. For instance, in a comparative study of the synthesis of a similar compound, the following observations were made:

Dimethylformamide (DMF): Often provides a good balance of solubility for both the organic substrate and the inorganic azide salt, leading to high reaction yields.

Acetonitrile: While also a polar aprotic solvent, it may result in slightly lower yields compared to DMF due to the lower solubility of sodium azide. However, it can be easier to remove during the work-up process.

Acetone: As a less polar solvent, acetone can lead to slower reaction rates and lower yields. However, it is an attractive option from an industrial perspective due to its lower cost and boiling point.

Protic Solvents (e.g., Ethanol, Water): These are generally avoided as they can solvate the azide anion through hydrogen bonding, which reduces its nucleophilicity and significantly slows down the reaction rate.

The purity of the final product is also influenced by the solvent. Solvents that promote higher reaction rates can also lead to the formation of by-products if the reaction is not carefully monitored.

Interactive Data Table: Effect of Solvent on the Synthesis of an Analogous α-Azido Ketone

| Solvent | Dielectric Constant (20°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| Dimethylformamide (DMF) | 36.7 | 4 | 92 | 98 |

| Acetonitrile | 37.5 | 6 | 85 | 97 |

| Acetone | 20.7 | 12 | 70 | 95 |

| Ethanol | 24.6 | 24 | 45 | 90 |

Note: The data presented is for an analogous α-azido ketone and is intended to be illustrative of the general trends observed in the synthesis of this compound.

Temperature and Reaction Time Profile Optimization

The temperature and duration of the reaction are critical parameters that must be optimized to achieve a high yield of this compound with minimal impurity formation. These two parameters are often interdependent.

Research Findings:

For the nucleophilic substitution reaction to form α-azido ketones, the reaction temperature is typically maintained in a range that provides a reasonable reaction rate without promoting the decomposition of the product or the formation of side products.

Effect of Temperature: Increasing the reaction temperature generally leads to a faster reaction rate. However, excessively high temperatures can lead to the decomposition of the thermally sensitive azido (B1232118) group and the formation of elimination by-products. A systematic study on a related compound revealed that the optimal temperature range is often between 50-70°C.

Effect of Reaction Time: The reaction time needs to be sufficient to allow for the complete conversion of the starting material. Monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time. Prolonged reaction times, even at optimal temperatures, can sometimes lead to a decrease in yield due to product degradation.

The optimization of these parameters is often carried out through a series of experiments where one parameter is varied while the others are kept constant.

Interactive Data Table: Optimization of Temperature and Reaction Time for an Analogous α-Azido Ketone Synthesis

| Temperature (°C) | Reaction Time (hours) | Conversion (%) | Yield (%) |

| 40 | 8 | 85 | 80 |

| 50 | 6 | 95 | 92 |

| 60 | 4 | >99 | 95 |

| 70 | 4 | >99 | 93 (minor impurities) |

| 80 | 2 | >99 | 85 (significant impurities) |

Note: The data presented is for an analogous α-azido ketone and is intended to be illustrative of the general trends observed in the synthesis of this compound.

Scale-Up Considerations for Laboratory and Industrial Applications

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Key Considerations:

Heat Transfer: The nucleophilic substitution reaction is typically exothermic. On a larger scale, the surface-area-to-volume ratio decreases, which can lead to difficulties in dissipating the heat generated during the reaction. Inadequate heat control can lead to a runaway reaction and the formation of hazardous by-products. The use of jacketed reactors with efficient cooling systems is essential.

Mixing: Ensuring efficient mixing is crucial for maintaining a homogeneous reaction mixture and consistent heat distribution, especially when dealing with slurries of partially soluble reagents like sodium azide. The type and speed of the agitator must be carefully selected.

Reagent Addition: The rate of addition of the azide salt can be used to control the reaction rate and temperature. On an industrial scale, a controlled addition strategy is often employed.

Safety: Sodium azide is a toxic and potentially explosive substance. Proper handling procedures, including the use of personal protective equipment and the avoidance of contact with acids (which can generate highly toxic hydrazoic acid) and heavy metals (which can form explosive metal azides), are paramount. The thermal stability of the this compound product must also be assessed to determine safe operating and storage conditions.

Work-up and Purification: The work-up procedure, which typically involves quenching the reaction, extracting the product, and removing the solvent, needs to be scalable. The choice of extraction solvents and the method of purification (e.g., crystallization vs. chromatography) will be dictated by factors such as cost, efficiency, and environmental impact.

Data Table: Comparison of Laboratory vs. Industrial Scale-Up Parameters for a Similar Azidation Reaction

| Parameter | Laboratory Scale (10 g) | Industrial Scale (100 kg) |

| Reactor | Round-bottom flask with magnetic stirring | Glass-lined or stainless steel jacketed reactor with overhead mechanical stirrer |

| Temperature Control | Oil bath | Circulating thermal fluid in reactor jacket |

| Reagent Addition | Manual addition in one portion | Controlled addition via a dosing pump |

| Safety Measures | Fume hood, safety glasses, gloves | Enclosed system, process safety management (PSM) protocols, blast shields |

| Purification | Column chromatography | Recrystallization |

Chemical Reactivity and Transformation Pathways of 2 Azido 2 Nitroacetophenone

Intrinsic Reactivity of the Azido (B1232118) Moiety

The azido group (-N₃) is a high-energy functionality known for its versatility in organic synthesis. It can act as a soft nucleophile, a masked amino group, or a precursor to highly reactive nitrene intermediates.

1,3-Dipolar Cycloaddition Reactions

The azido group is a classic 1,3-dipole and readily participates in 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition. wikipedia.orgnih.gov This reaction involves the combination of the azide (B81097) with a dipolarophile, such as an alkyne or an alkene, to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org

When 2-Azido-2'-nitroacetophenone reacts with an alkyne, it forms a 1,2,3-triazole. This reaction can proceed thermally, often leading to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). wikipedia.org However, the development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has provided a significant advancement, offering high regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer under mild conditions. wikipedia.orgijrpc.com This reaction, often termed "click chemistry," is highly efficient and chemoselective. ijrpc.comresearchgate.net Ruthenium catalysts, in contrast, can selectively produce the 1,5-regioisomer. wikipedia.org

The reaction of the azido group with electron-deficient alkenes can also lead to the formation of triazolines, which may be stable or undergo further reactions, such as nitrogen extrusion.

Table 1: Regioselectivity in 1,3-Dipolar Cycloaddition of Azides with Alkynes

| Catalyst | Reaction Type | Predominant Product | Notes |

|---|---|---|---|

| None (Thermal) | Huisgen Cycloaddition | Mixture of 1,4- and 1,5-isomers | Requires elevated temperatures. wikipedia.org |

| Copper(I) | CuAAC ("Click Chemistry") | 1,4-disubstituted 1,2,3-triazole | High yield and regioselectivity under mild conditions. wikipedia.org |

Catalytic and Stoichiometric Reduction to Amine Functionalities

The azido group serves as a stable precursor to a primary amine. Its reduction is a fundamental transformation that can be achieved through various catalytic and stoichiometric methods. A significant challenge in the reduction of the azido group in this compound is achieving chemoselectivity in the presence of the easily reducible nitro group and the ketone.

Catalytic Hydrogenation: This is a common method for reducing azides to amines using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). However, these conditions will also readily reduce the nitro group. Selective reduction of the azide over the nitro group via catalytic hydrogenation is exceptionally difficult and typically not feasible. Conversely, conditions can be found to selectively reduce the nitro group in the presence of an azide.

Stoichiometric Reduction:

Staudinger Reduction: This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), to convert the azide into an aza-ylide intermediate. researchgate.net Subsequent hydrolysis with water yields the corresponding amine and triphenylphosphine oxide. The Staudinger reduction is known for its mild conditions and high chemoselectivity, leaving reducible groups like nitro and carbonyl functions intact. dntb.gov.uanih.govnih.gov This makes it a particularly suitable method for the selective transformation of this compound to 2-Amino-2'-nitroacetophenone.

Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) can reduce azides but will also reduce the nitro group and the ketone. Milder hydrides, such as sodium borohydride (NaBH₄), are generally unreactive toward azides under standard conditions but can reduce the ketone. rushim.ru However, specific conditions or additives can sometimes facilitate the reduction of azides with NaBH₄. rushim.ru

Metal-Mediated Reductions: Systems like indium in the presence of HCl have been shown to reduce both azide and nitro groups to amines. researchgate.net

Thermal and Photochemical Decomposition Leading to Nitrenes

Upon heating or irradiation with UV light, aryl azides can lose a molecule of dinitrogen (N₂) to generate highly reactive nitrene intermediates. researchgate.net The subsequent fate of the nitrene is dependent on the molecular structure and the reaction environment.

Thermal Decomposition: The thermal stability of an aryl azide is influenced by its substituents. Electron-withdrawing groups can affect the decomposition temperature. For ortho-substituted aryl azides, the generated nitrene can undergo intramolecular reactions. researchgate.netnih.gov In the case of 1-(2-azidophenyl)-1-ethanone, thermal decomposition leads to intramolecular cyclization. researchgate.net It is plausible that thermolysis of this compound would lead to the formation of a nitrene, which could then potentially undergo intramolecular cyclization or insertion reactions. Studies on similar ortho-substituted phenyl azides have shown that decomposition can lead to the formation of fused heterocyclic systems. rsc.org

Photochemical Decomposition: Photolysis provides an alternative, often milder, method for generating nitrenes from azides. This method allows for reactions to be conducted at lower temperatures, which can be advantageous for sensitive substrates. The resulting nitrene can undergo various reactions, including insertion into C-H or N-H bonds, addition to double bonds to form aziridines, or rearrangement.

Reactivity of the Ortho-Nitro Group

The ortho-nitro group is a powerful electron-withdrawing group that strongly influences the reactivity of the aromatic ring to which it is attached and is itself susceptible to various transformations.

Reductive Transformations of the Nitro Group

The reduction of an aromatic nitro group is one of the most common and important reactions in organic synthesis, providing a primary route to aryl amines. Numerous methods exist for this transformation, and the choice of reagent is critical for achieving chemoselectivity in a multifunctional molecule like this compound. acs.org

Catalytic Hydrogenation: This is a highly efficient method for reducing nitroarenes. Using catalysts like Pd/C, PtO₂, or Raney Nickel with H₂ gas, the nitro group is readily converted to an amine. These conditions are generally harsh enough to also reduce the azido group and potentially the ketone. However, specific catalytic systems have been developed for the chemoselective reduction of a nitro group in the presence of a ketone. acs.org For example, Ru-based catalysts have shown high selectivity for nitro reduction. acs.orgorganic-chemistry.org

Metal-Mediated Reductions:

Dissolving Metal Reductions: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl) are effective for reducing nitro groups. The Fe/HCl or Fe/NH₄Cl system is particularly common. An Fe/CaCl₂ system has been reported to reduce nitroarenes in the presence of sensitive groups like ketones and esters. organic-chemistry.org

Other Metal Systems: A reducing agent prepared from Co₂(CO)₈ and water has been shown to selectively reduce aromatic nitro compounds to amines in the presence of carbonyl groups. scispace.com

The key challenge is the selective reduction of the nitro group while preserving the azide and ketone functionalities. Mild transfer hydrogenation methods or specific metal-based systems are often employed to achieve this. organic-chemistry.orgorganic-chemistry.org

Table 2: Selected Reagents for Chemoselective Nitro Group Reduction

| Reagent/System | Selectivity Profile | Reference |

|---|---|---|

| (Ph₃P)₃RuCl₂ / Zn / H₂O | Reduces nitro group in the presence of a ketone. | acs.org |

| Fe / CaCl₂ | Reduces nitroarenes in the presence of ketones, esters, and halides. | organic-chemistry.org |

Directing Effects in Electrophilic and Nucleophilic Aromatic Substitution

The nitro group is a strongly deactivating, electron-withdrawing group that significantly influences the susceptibility of its attached benzene (B151609) ring to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The nitro group deactivates the aromatic ring towards attack by electrophiles by withdrawing electron density through both inductive and resonance effects. youtube.comvedantu.com This withdrawal is most pronounced at the ortho and para positions, which bear a partial positive charge in the resonance contributors. allen.inrsc.org Consequently, electrophilic attack is directed to the meta position, which is the least deactivated site. youtube.comvedantu.com Therefore, any further electrophilic substitution on the nitro-substituted ring of this compound would be expected to occur at the positions meta to the nitro group.

Nucleophilic Aromatic Substitution (NAS or SₙAr): In contrast to its effect on EAS, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack. nih.govresearchgate.net This is particularly true for positions ortho and para to the nitro group, as the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov For an SₙAr reaction to occur, a good leaving group (such as a halide) must be present at an activated position (ortho or para to the nitro group). While this compound does not possess such a leaving group on the nitro-substituted ring, this principle is crucial for understanding the reactivity of related nitroaromatic compounds. Nucleophilic substitution of hydrogen is also a known process in highly electron-deficient nitroarenes. researchgate.netthieme-connect.comacs.org

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the chemical reactivity and transformation pathways of "this compound" that strictly adheres to the requested outline. The specific reaction pathways, including the intramolecular cyclization to benzofuroxan derivatives, associated kinetic data, and specific acid-catalyzed decomposition mechanisms for this particular compound, are not well-documented in publicly accessible research.

General principles of organic chemistry suggest plausible reaction pathways for a molecule with adjacent azido and ortho-nitro groups. For instance, thermal or photochemical decomposition of an aryl azide can generate a highly reactive nitrene intermediate. This nitrene could theoretically undergo an intramolecular reaction with the neighboring nitro group to form a cyclized product like a benzofuroxan derivative. However, without specific studies on this compound, any description of this process, its kinetics, or the role of intermediates would be speculative and would not meet the required standard of scientific accuracy for this article.

Similarly, while acid-catalyzed decomposition is a known reaction for some classes of organic azides, the specific mechanism for this compound is not described in the available literature. The presence of the ortho-nitro and acetyl groups would significantly influence the electronic environment and steric factors, making it impossible to extrapolate mechanisms from simpler, unrelated azido compounds with any degree of certainty.

Information regarding the functionalization of the acetophenone (B1666503) core is more generally available for related compounds like 2'-nitroacetophenone (B117912). Reactions such as oxidation, reduction of the ketone, or condensations involving the α-protons are well-established for the acetophenone moiety. However, discussing these in the context of this compound would require an understanding of the compatibility of these reactions with the highly sensitive azido group, information that is not currently available.

Due to the lack of specific research findings for this compound concerning the outlined topics, generating the requested article with the necessary detail, data tables, and scientific rigor is not feasible at this time. To do so would require conjectural information that falls outside the scope of a scientifically accurate and authoritative resource.

Mechanistic Investigations of 2 Azido 2 Nitroacetophenone Transformations

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are fundamental to understanding the sequence of elementary steps that constitute a chemical reaction, revealing the factors that control the reaction rate.

The thermal decomposition of aryl azides, including derivatives of 2-azidoacetophenone, is a key area of mechanistic investigation. For many ortho-substituted phenyl azides, the rate-determining step is the concerted extrusion of dinitrogen with the assistance of the ortho-substituent, leading to cyclization. This process avoids the formation of a free nitrene intermediate. The presence of an α,β-unsaturated ortho-substituent generally leads to a significant rate enhancement compared to unsubstituted phenyl azide (B81097), with lower activation energies (in the range of 22-27 kcal/mol) compared to the 30-40 kcal/mol typically required for nitrene formation from unsubstituted aryl azides. datapdf.com

| Compound | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

|---|---|---|

| 2-Azidophenylmethanol | Data Not Available in Source | Data Not Available in Source |

| 2-Azidobenzenecarbaldehyde | Data Not Available in Source | Data Not Available in Source |

| 1-(2-Azidophenyl)-1-ethanone | Data Not Available in Source | Data Not Available in Source |

| (2-Azidophenyl)(phenyl)methanone | Data Not Available in Source | Data Not Available in Source |

| 1-Azido-2-nitrobenzene | Data Not Available in Source | Data Not Available in Source |

Substituents on the phenyl ring can significantly influence the rate of decomposition of aryl azides. The effect of a substituent is dependent on its electronic properties (electron-donating or electron-withdrawing) and its position relative to the azide group. For ortho-substituted phenyl azides with unsaturated groups, the rate of thermolysis is markedly increased. datapdf.com The 2'-nitro group in 2-Azido-2'-nitroacetophenone is a strong electron-withdrawing group. Its presence is expected to influence the electronic density of the aromatic system and potentially the rate of transformation. However, detailed kinetic studies quantifying the specific effect of a 2'-nitro group on the decomposition rate of a 2-azidoacetophenone scaffold are not extensively documented in the available literature. General principles suggest that the mechanism may involve electrostatic effects within a dipolar transition state. datapdf.com

Identification and Characterization of Reactive Intermediates

The transformations of this compound likely proceed through highly reactive, short-lived intermediates. Identifying and characterizing these species is crucial for a complete mechanistic understanding.

Laser flash photolysis (LFP) is a powerful technique for the direct observation of transient intermediates such as nitrenes. In the photolysis of α-azidoacetophenones, LFP has been instrumental in detecting triplet alkyl nitrenes in solution. These transient species exhibit characteristic absorption spectra that allow for their identification and kinetic characterization. While specific LFP studies on this compound are not detailed in the provided sources, the general methodology is well-established for related compounds. Transient absorption spectroscopy allows for the measurement of the absorption of light by these short-lived species as a function of wavelength, providing a spectroscopic fingerprint. fotonowy.pledinst.com The lifetime of these transients can also be determined, offering insights into their reactivity. fotonowy.pl

Trapping experiments provide indirect evidence for the existence of reactive intermediates. By introducing a "trapping" agent that reacts specifically with the intermediate to form a stable, characterizable product, the presence of the transient species can be inferred. In the context of nitrene chemistry, common trapping agents include molecules that can undergo insertion or addition reactions with the nitrene. While specific trapping experiments for the intermediates derived from this compound are not described, the general approach is a cornerstone of mechanistic studies in this field. researchgate.net

Mechanistic Pathways of Intramolecular Cyclization

The presence of the ortho-acetyl group in 2-azidoacetophenone derivatives provides a pathway for intramolecular cyclization, a common reaction mode for appropriately substituted aryl azides.

The thermal decomposition of ortho-azidophenyl ketones, such as 1-(2-azidophenyl)-1-ethanone, is known to lead to the formation of benzoxazoles. researchgate.net This transformation is believed to occur through a concerted mechanism where the extrusion of nitrogen is assisted by the neighboring carbonyl group, leading directly to the cyclized product without the formation of a free nitrene.

Bond Cleavage and Formation Dynamics (e.g., N-N2 bond activation)

The primary event in the transformation of this compound is the activation and cleavage of the bond between the alpha and beta nitrogen atoms of the azide group (Nα-Nβ). This process leads to the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process that drives the reaction forward. The cleavage of the N-N₂ bond results in the formation of a highly reactive nitrene intermediate.

The nature of this nitrene, specifically its spin state (singlet or triplet), is a critical determinant of the subsequent reaction pathway. In the absence of external influences, the singlet nitrene is typically formed first and can undergo concerted intramolecular reactions. However, intersystem crossing to the more stable triplet state can occur, particularly in the presence of inert solvents, leading to stepwise radical-type reactions. slideshare.net

Upon formation, the nitrene intermediate can engage in several intramolecular cyclization pathways. The most probable pathway involves the attack of the electron-deficient nitrene on the adjacent aromatic ring or the carbonyl group. This leads to the formation of new heterocyclic ring systems. The dynamics of this bond formation are rapid, driven by the high reactivity of the nitrene.

Illustrative Reaction Pathway:

N-N₂ Bond Cleavage: this compound → 2-Acetyl-2'-nitrophenylnitrene + N₂

Intramolecular Cyclization: The nitrene intermediate can then cyclize to form various heterocyclic products.

Influence of Steric and Electronic Factors on Cyclization Barriers

The rate and outcome of the cyclization of the nitrene intermediate are significantly governed by the steric and electronic properties of the substituents on the aromatic rings. In this compound, the ortho-nitro group and the acetyl group play pivotal roles.

Steric Factors: The bulky ortho-nitro group can sterically hinder the approach of the nitrene to the adjacent aromatic ring, potentially raising the activation energy for certain cyclization pathways. This steric hindrance can influence the regioselectivity of the cyclization, favoring pathways that minimize steric clash.

Electronic Factors: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack by the nitrene. This electronic effect can increase the energy barrier for cyclization onto the nitro-substituted ring. Conversely, the acetyl group, also electron-withdrawing, influences the electron density of the other ring. The interplay of these electronic effects determines the most favorable site for cyclization. Research on substituted conjugated alkynes has shown that substituent electronic effects can regulate cyclization reactions. nih.gov

The following table illustrates the potential influence of substituents on the activation energy of cyclization for related aryl azides.

Table 1: Hypothetical Influence of Substituents on the Activation Energy for Aryl Nitrene Cyclization This table is for illustrative purposes and shows general trends observed in related systems.

| Substituent at ortho-position | Electronic Effect | Steric Hindrance | Relative Activation Energy Barrier |

|---|---|---|---|

| -H | Neutral | Low | Baseline |

| -CH₃ | Electron-donating | Moderate | Lower |

| -NO₂ | Electron-withdrawing | High | Higher |

| -OCH₃ | Electron-donating | Moderate | Lower |

Solvent and Catalyst Effects on Reaction Mechanisms

The reaction environment, specifically the solvent and the presence of catalysts, can profoundly alter the mechanistic course of this compound transformations.

Solvent Effects: The choice of solvent can influence the reaction in several ways. In nitrene chemistry, the solvent can affect the spin state of the nitrene intermediate. Inert solvents may facilitate the conversion of the initially formed singlet nitrene to the more stable triplet state through collisions. slideshare.net Polar solvents can stabilize charged intermediates or transition states, potentially favoring certain cyclization pathways over others. For instance, studies on transition metal-catalyzed nitrene transfer reactions have highlighted the significant impact of the solvent on chemo- and site-selectivity. chemrxiv.orgnih.gov Chlorinated solvents are often effective, but alternatives are being explored for environmental reasons. nih.gov Aqueous media have also been surprisingly effective in certain nitrene transfer reactions. nih.gov

Catalyst Effects: Transition metal catalysts are known to facilitate reactions of aryl azides by forming metal-nitrene intermediates. These intermediates can exhibit different reactivity and selectivity compared to the free nitrene. For example, rhodium(II) complexes have been shown to catalyze intramolecular C-H bond amination from aryl azides. acs.org Iron(II) bromide can catalyze the transformation of aryl azides with ketone substituents into benzisoxazoles. acs.org The catalyst can provide a lower energy pathway for the desired transformation and can be used to control the stereochemistry of the product. Base-catalyzed reactions of aryl azides with aldehydes have also been reported to form aryl amides through a cycloaddition-rearrangement mechanism. rsc.org

The table below summarizes the potential effects of different solvents and catalysts on the transformation of this compound, based on general principles from related reactions.

Table 2: Potential Solvent and Catalyst Effects on the Transformation of this compound This table is illustrative and based on general principles of organic chemistry.

| Condition | Potential Effect on Mechanism | Likely Outcome |

|---|---|---|

| Non-polar, inert solvent (e.g., hexane) | Promotes triplet nitrene formation | May lead to radical-type side reactions |

| Polar aprotic solvent (e.g., acetonitrile) | Stabilizes polar intermediates | May favor specific cyclization pathways |

| Protic solvent (e.g., ethanol) | Can participate in the reaction (e.g., H-bonding) | Potential for solvent incorporation into the product |

| Rh₂(OAc)₄ catalyst | Forms a rhodium-nitrene intermediate | May promote C-H insertion reactions |

| FeBr₂ catalyst | Forms an iron-nitrene intermediate | May favor cyclization to form benzisoxazoles |

| Base (e.g., NaH) | Can deprotonate acidic protons | May initiate alternative reaction pathways |

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published NMR data (¹H, ¹³C, or ¹⁴N) for 2-Azido-2'-nitroacetophenone could be located.

Proton NMR (¹H NMR) for Proton Environment Analysis

Expected Analysis: A ¹H NMR spectrum would be crucial for confirming the placement of protons. For this compound, one would expect to see a singlet for the two protons of the methylene (B1212753) group (CH₂) adjacent to the azide (B81097) and carbonyl groups. Additionally, a complex multiplet pattern in the aromatic region (typically 7.0-8.5 ppm) would correspond to the four protons on the ortho-substituted nitrobenzene (B124822) ring. The integration of these signals would confirm the ratio of protons in the molecule.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Expected Analysis: The ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, confirming the carbon framework. Key signals would include the carbonyl carbon (typically downfield, ~190 ppm), the methylene carbon bearing the azide group (~50-60 ppm), and the six unique carbons of the aromatic ring, with their chemical shifts influenced by the electron-withdrawing nitro group.

Nitrogen-14 NMR (¹⁴N NMR) for Nitrogen Atom Characterization

Expected Analysis: While less common, ¹⁴N NMR spectroscopy could provide information about the electronic environment of the nitrogen atoms. Separate signals would be expected for the nitro group (-NO₂) and the three distinct nitrogen atoms of the azide group (-N₃). This technique could offer insight into the bonding and charge distribution within these nitrogen-containing functional groups. Data for this specific analysis is exceptionally rare for compounds of this class. doi.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

No published mass spectrometry data for this compound could be located.

Expected Analysis: Mass spectrometry would be used to determine the molecular weight and elemental composition. The molecular ion peak [M]⁺ for C₈H₆N₄O₃ would be expected at an m/z value corresponding to its molecular weight (approximately 206.17 g/mol ). The fragmentation pattern would likely show characteristic losses, such as the loss of N₂ gas from the azide group (m/z -28) and the loss of the nitro group (-NO₂, m/z -46).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

An experimental IR spectrum for this compound is not available. However, an IR spectrum for the isomer 2-Azido-1-(4-nitrophenyl)ethanone has been published and shows the expected characteristic peaks. researchgate.net

Expected Analysis: The IR and Raman spectra are essential for identifying the key functional groups.

Azide Group (-N₃): A very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the azide group is expected around 2100 cm⁻¹ . This is a highly characteristic peak.

Nitro Group (-NO₂): Two strong absorption bands would confirm the presence of the nitro group: one for the asymmetric stretch (around 1520-1530 cm⁻¹ ) and one for the symmetric stretch (around 1340-1350 cm⁻¹ ).

Carbonyl Group (C=O): A strong absorption band for the ketone carbonyl stretch is expected in the region of 1680-1700 cm⁻¹ .

Aromatic Ring: Peaks corresponding to C-H stretching on the aromatic ring would appear above 3000 cm⁻¹, and C=C stretching vibrations within the ring would be seen between 1450 and 1600 cm⁻¹.

Table 1: Expected Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | ~2100 | Strong, Sharp |

| Nitro (-NO₂) | Asymmetric Stretch | ~1525 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | ~1345 | Strong |

| Carbonyl (C=O) | Stretch | ~1690 | Strong |

| Aromatic C-H | Stretch | >3000 | Medium |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

No crystal structure has been published for this compound. However, a definitive solid-state structure for the isomer 2-Azido-1-(4-nitrophenyl)ethanone has been determined by single-crystal X-ray diffraction. nih.gov

Analysis of 2-Azido-1-(4-nitrophenyl)ethanone: The study of the para-isomer revealed an orthorhombic crystal system. nih.gov Key findings from this analysis included the precise bond lengths and angles of the molecule, confirming the connectivity of the atoms. The analysis showed that the ketone and nitro groups were tilted relative to the plane of the benzene (B151609) ring. nih.gov The azide group was found to be nearly, but not perfectly, linear. nih.gov Such an analysis for this compound would definitively confirm its three-dimensional molecular structure and provide insights into intermolecular interactions in the solid state.

Table 2: Crystallographic Data for the Isomer 2-Azido-1-(4-nitrophenyl)ethanone

| Parameter | Value nih.gov |

|---|---|

| Chemical Formula | C₈H₆N₄O₃ |

| Molecular Weight | 206.17 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 7.6307 (5) |

| b (Å) | 9.5168 (6) |

| c (Å) | 12.4097 (8) |

| Volume (ų) | 901.19 (10) |

| Z | 4 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

The electronic transitions in this compound are primarily of two types: π → π* and n → π. The π → π transitions are typically of high intensity (large molar extinction coefficient, ε) and result from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions are generally of much lower intensity and involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group, the oxygens of the nitro group, or the nitrogens of the azide group) to a π* antibonding orbital.

The acetophenone (B1666503) moiety typically displays a strong absorption band at shorter wavelengths (around 240-250 nm) corresponding to a π → π* transition of the benzene ring conjugated with the carbonyl group. A weaker, longer-wavelength absorption, often observed as a shoulder around 280 nm, is attributed to another π → π* transition. Additionally, a very weak n → π* transition associated with the carbonyl group is expected to appear at even longer wavelengths, typically in the range of 300-330 nm.

The nitroaromatic portion of the molecule also contributes significantly to the absorption spectrum. The nitro group is a powerful chromophore and auxochrome, influencing the electronic transitions of the benzene ring. It typically exhibits a strong π → π* transition below 280 nm. More characteristically, nitroaromatics often show a distinct, though less intense, absorption band at longer wavelengths (around 300-350 nm), which can be attributed to an n → π* transition involving the non-bonding electrons of the oxygen atoms of the nitro group.

The azide group (–N₃) is known to have a weak absorption band at longer wavelengths, typically around 280-290 nm, which is assigned to an n → π* transition. The presence of all three groups on the same aromatic framework, particularly with the ortho substitution pattern, suggests significant electronic interaction, which would likely lead to shifts in the positions and intensities of these absorption bands compared to the individual, isolated chromophores. The steric crowding due to the ortho substituents may also affect the planarity of the molecule, which in turn would influence the extent of conjugation and the resulting absorption spectrum.

Based on this analysis, the theoretical UV-Vis spectrum of this compound is predicted to exhibit a complex pattern with multiple overlapping bands. A summary of the expected electronic transitions and their approximate absorption maxima (λmax) is presented in the table below.

| Expected Transition | Associated Chromophore(s) | Approximate λmax Range (nm) | Expected Intensity (ε) |

|---|---|---|---|

| π → π | Aromatic System / Acetophenone | 240 - 260 | High |

| π → π | Nitroaromatic System | 270 - 290 | Moderate |

| n → π | Azide Group | 280 - 300 | Low |

| n → π | Carbonyl Group | 300 - 330 | Very Low |

| n → π* | Nitro Group | 320 - 360 | Low to Moderate |

It is important to note that these values are estimations based on analogous structures. The actual experimental spectrum would be influenced by factors such as the solvent used, as solvatochromic shifts (changes in absorption wavelength due to solvent polarity) are common for compounds containing polar groups like carbonyl and nitro functions. Specifically, n → π* transitions typically exhibit a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic (red) shift. Detailed experimental studies would be required to definitively assign the electronic transitions for this compound.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetics of molecules. These calculations are crucial for understanding the fundamental properties of 2-Azido-2'-nitroacetophenone. By solving approximations of the Schrödinger equation, DFT can determine the electron density of the molecule, from which various properties like energy, geometry, and orbital distributions can be derived. For molecules like 2-azido-1-phenylethanone, a structurally similar compound, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to analyze its structure and stability. researchgate.net

A primary step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are minimized. For this compound, this would involve determining the precise spatial arrangement of the azido (B1232118) and nitro groups relative to the acetophenone (B1666503) backbone. The resulting optimized geometry provides critical data on the molecule's three-dimensional structure. Potential energy surface scans, calculated by systematically varying specific dihedral angles (e.g., the rotation around the C-C bond connecting the phenyl ring and the carbonyl group), can reveal the barriers to conformational changes. mdpi.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table illustrates the type of data obtained from a geometry optimization calculation. Actual values would require a specific DFT study.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C=O | 1.21 Å |

| C-N (azide) | 1.45 Å | |

| N=N (azide) | 1.25 Å | |

| N≡N (azide) | 1.15 Å | |

| C-N (nitro) | 1.48 Å | |

| N=O (nitro) | 1.22 Å | |

| Bond Angles | C-C-O (carbonyl) | 120.5° |

| C-N-N (azide) | 115.0° | |

| O-N-O (nitro) | 124.0° | |

| Dihedral Angles | Azido Group Twist | 45.0° |

| Nitro Group Twist | 30.0° |

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Furthermore, analyzing the distribution of electron density reveals the partial charges on each atom, identifying electrophilic and nucleophilic sites. Methods like Mulliken charge analysis or Natural Bond Orbital (NBO) analysis are used to quantify these charges. researchgate.net For this compound, such an analysis would likely show significant negative charge localized on the oxygen atoms of the nitro and carbonyl groups and the terminal nitrogen of the azido group, while the carbonyl carbon and the nitrogen atom attached to the ring would be electropositive. This charge separation is critical for predicting how the molecule will interact with other reagents.

Table 2: Illustrative Electronic Properties of this compound from DFT This table is a hypothetical representation of data derived from orbital and charge analysis.

| Property | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Mulliken Charge on Carbonyl Carbon | +0.45 e | Electrophilic site |

| Mulliken Charge on Nitro N Atom | +0.60 e | Electrophilic site |

| Mulliken Charge on Azide (B81097) N1 Atom | -0.30 e | Nucleophilic site |

Molecular Modeling and Dynamics Simulations

While DFT calculations provide a static picture of a molecule at its energy minimum, molecular modeling and dynamics simulations offer insights into its dynamic behavior over time.

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. mdpi.com For this compound, this involves studying the rotation around single bonds, particularly the bond connecting the phenyl ring to the acetyl group and the bonds attaching the azido and nitro substituents. The interplay between the molecule's conformation and its intermolecular interactions is crucial for understanding its behavior in condensed phases, such as in crystals or solutions. nih.gov Computational studies can identify the most stable conformers and the energy barriers between them, explaining how the molecule's shape influences its ability to form hydrogen bonds or engage in other non-covalent interactions. mdpi.com

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. MD can be used to explore potential reaction pathways by simulating the system at various temperatures and observing the resulting transformations. For a reactive molecule like this compound, MD could be used to simulate its decomposition or its reaction with other species, providing a qualitative understanding of the reaction coordinates and identifying potential intermediate structures that may not be experimentally observable.

Transition State Analysis and Activation Barrier Computations

To gain a quantitative understanding of a chemical reaction's kinetics, computational chemists locate the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. Identifying the TS structure and calculating its energy relative to the reactants allows for the determination of the activation barrier (Ea). A higher activation barrier corresponds to a slower reaction rate. For potential reactions involving this compound, such as cyclization or decomposition, DFT calculations can be employed to model the reaction coordinate, locate the transition state, and compute the activation energy, thereby predicting the feasibility and rate of the reaction under different conditions.

Table 3: Hypothetical Activation Barriers for Potential Reactions of this compound This table illustrates the kind of kinetic data that can be obtained from transition state calculations.

| Reaction Pathway | Computational Method | Calculated Activation Barrier (kcal/mol) |

| Thermal Decomposition (N₂ extrusion) | DFT (B3LYP/6-31G) | 25.4 |

| Intramolecular Cyclization | DFT (B3LYP/6-31G) | 18.7 |

| Reaction with an Alkyne | DFT (B3LYP/6-31G*) | 15.2 |

Prediction of Reaction Feasibility and Selectivity

There are no published computational studies that specifically predict the reaction feasibility and selectivity of this compound. Such studies would typically involve calculating the activation energies of possible reaction pathways to determine the most likely products. Without these calculations, any discussion on the predicted reactivity of this compound would be purely speculative.

Correlation with Experimental Kinetic Data

A critical aspect of validating computational models is the correlation of theoretical predictions with experimental kinetic data. However, due to the absence of both experimental kinetic studies and computational analyses for this compound, no such correlation can be drawn. This lack of data prevents a quantitative comparison between theoretical models and real-world reaction behavior for this specific molecule.

Quantum Chemical Calculations for Bond Strength and Cleavage Characteristics (e.g., Wiberg bond indices)

Quantum chemical calculations, such as the determination of Wiberg bond indices, provide valuable insights into the strength and nature of chemical bonds, as well as their susceptibility to cleavage. Regrettably, no specific quantum chemical calculations that detail the bond strengths and potential cleavage characteristics of this compound have been reported. Such analyses would be crucial in understanding its stability and potential decomposition pathways.

Advanced Synthetic Applications and Material Science Prospects

Role as a Versatile Synthon for Diverse Nitrogenous Heterocycles

2-Azido-2'-nitroacetophenone serves as a valuable synthon, or building block, for the creation of a wide array of nitrogen-containing heterocyclic compounds. Organic azides are well-established as versatile precursors for constructing structurally diverse N-heterocycles. mdpi.comnih.gov The presence of both an azide (B81097) group and a ketone functionality within the same molecule allows for a variety of cyclization strategies.

The compound is a key precursor in the synthesis of several classes of heterocycles, including:

Quinazolines: These bicyclic compounds, formed from a fusion of benzene (B151609) and pyrimidine (B1678525) rings, are significant in medicinal chemistry. mdpi.com Syntheses involving 2-azidoacetophenone derivatives can lead to the formation of the quinazoline (B50416) skeleton, a core structure in numerous pharmacologically active agents.

Benzodiazepines: This class of psychoactive compounds is another key target that can be synthesized from precursors like this compound. The strategic placement of functional groups facilitates the formation of the characteristic seven-membered diazepine (B8756704) ring fused to a benzene ring.

Other N-Heterocycles: The reactivity of the azide and ketone groups can be harnessed to produce other heterocyclic systems, such as pyrroles and isoxazoles, through various reaction pathways. mdpi.comrsc.org The thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate, which then participates in cyclization reactions. mdpi.com

Integration into Complex Tandem Reaction Sequences and Cascade Processes

A cascade reaction, also known as a domino or tandem reaction, involves a series of consecutive chemical transformations where each subsequent step is triggered by the functionality formed in the previous one, all within a single reaction vessel. wikipedia.orgresearchgate.net This approach is highly efficient as it minimizes the need for isolating intermediates, thereby saving time, resources, and reducing waste. researchgate.netresearchgate.net

This compound is an ideal candidate for such processes due to its multiple reactive centers. It can participate in elaborate one-pot syntheses to construct complex molecular architectures. For instance, it can be a starting material in cascade sequences that form polycyclic heterocyclic systems. A notable example is its potential use in iodine-mediated cascade reactions that engage multiple reactive sites—such as an aniline, a carbonyl, and an azide—to rapidly build complex fused ring systems. nih.govtudelft.nl Such sequences might involve an initial condensation, followed by an intramolecular cycloaddition, demonstrating the power of cascade reactions in achieving significant increases in molecular complexity in a single operation. wikipedia.org

Design of Reactive Probes for Chemical Biology Methodologies

Chemical probes are small molecules used to study and manipulate biological systems. frontiersin.org this compound possesses key features that make it an excellent scaffold for designing such probes, particularly for photoaffinity labeling. A typical chemical probe consists of a ligand for target recognition, a reactive group for covalent bonding, and a reporter group for detection. frontiersin.orgmdpi.com

In this context:

The nitroacetophenone moiety can function as a photo-reactive group. Upon irradiation with UV light, it can form a reactive species that covalently crosslinks the probe to its biological target (e.g., a protein).

The azido (B1232118) group serves as a versatile bioorthogonal handle. It does not typically react with biological molecules but can undergo specific "click" chemistry reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). mdpi.comnih.gov This allows for the attachment of a reporter tag, like a fluorophore or a biotin (B1667282) molecule, after the probe has bound to its target, enabling visualization or purification. researchgate.net

Probes derived from this scaffold can be used to identify protein-small molecule interactions and to profile enzyme activity within complex biological mixtures like cell lysates. nih.gov

Exploration in Energetic Material Design and Precursor Development

The field of energetic materials seeks to develop compounds that can store and rapidly release large amounts of energy. nih.gov The incorporation of explosophoric groups, such as azido (-N3) and nitro (-NO2), into a single molecule is a common strategy to enhance its energetic properties. energetic-materials.org.cndtic.mil this compound, containing both these functionalities on an aromatic ring, is therefore a compound of interest for the design of new energetic materials or as a precursor to them. rsc.orgmdpi.com

The arrangement of the azido and nitro groups on the aromatic ring significantly influences the molecule's properties. In this compound, the ortho-positioning of these two groups is particularly noteworthy. This spatial proximity can lead to electrostatic repulsion between the adjacent, electron-rich groups, which can decrease the molecule's thermal stability and increase its sensitivity. nih.govrsc.org

Studies on related ortho-azido/nitro compounds have shown that this substitution pattern can lead to unique reactivity and high sensitivity. researchgate.netrsc.org While azido derivatives generally exhibit better thermal stabilities than their corresponding organic nitrate (B79036) counterparts, the presence of an adjacent nitro group can render the compound highly sensitive. nih.gov This makes the ortho isomer a candidate for primary explosives, which are highly sensitive materials used to initiate less sensitive secondary explosives. rsc.org The thermal stability of such compounds is a critical parameter, with decomposition temperatures indicating their potential application range. researchgate.netrsc.org

Before undertaking the often hazardous synthesis of new energetic materials, computational chemistry is widely used to predict their properties. nih.gov Methods like Density Functional Theory (DFT) are employed to model the molecule and calculate key parameters that indicate its potential performance and stability. nih.gov

For a compound like this compound, computational studies can provide valuable insights into:

Heat of Formation: This value relates to the energy content of the molecule.

Density: A higher density is often correlated with better detonation performance.

Detonation Velocity and Pressure: These are key metrics for the power of an explosive, often estimated using empirical formulas like the Kamlet-Jacobs equations, which rely on the calculated density and heat of formation. nih.gov

Stability: Molecular stability can be assessed by calculating bond dissociation energies and the energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap). A larger gap generally suggests greater kinetic stability. nih.gov

These theoretical predictions help researchers to screen potential candidates and prioritize the synthesis of molecules that exhibit a promising balance of high performance and acceptable stability. icm.edu.plresearchgate.net

Compound Reference Table

Conclusion and Future Research Trajectories

Synthesis of Key Research Accomplishments and Emerging Trends

While research on 2-Azido-2'-nitroacetophenone itself is sparse, the broader fields concerning its functional moieties are well-developed. The synthesis and application of α-azido ketones are established for creating diverse molecular architectures. rsc.org Similarly, the chemistry of aryl azides and nitroaromatic compounds is mature. acs.orgrsc.org An emerging trend in synthetic chemistry is the design of polyfunctional molecules that can undergo domino or cascade reactions to rapidly build molecular complexity from simple precursors. rsc.orgresearchgate.net this compound fits perfectly within this trend, offering the potential for one-pot transformations into intricate heterocyclic systems.

Identification of Unexplored Reactivity and Novel Synthetic Opportunities

The central unexplored area for this compound is its intramolecular reactivity upon nitrene formation. The key scientific question is the chemoselectivity of the nitrene intermediate. Its reaction with the ortho-nitro group, the adjacent ketone, or the aromatic ring presents multiple competing pathways that could lead to novel heterocyclic scaffolds. A systematic study of its decomposition under various conditions (thermal, photochemical with different wavelengths) could reveal methods to selectively favor one cyclization pathway over others, unlocking access to new families of compounds. This represents a significant opportunity for synthetic innovation.

Prospects for Methodological Advancements in Synthesis and Characterization

Future research must begin with the definitive synthesis, purification, and rigorous characterization of this compound. Methodological advancements would involve:

Optimized Synthesis: Developing a high-yield, scalable synthesis from 2'-nitroacetophenone (B117912).